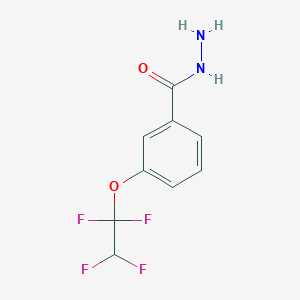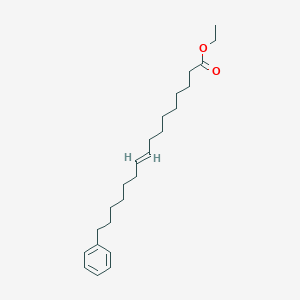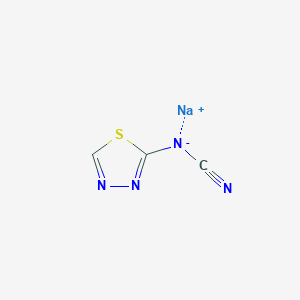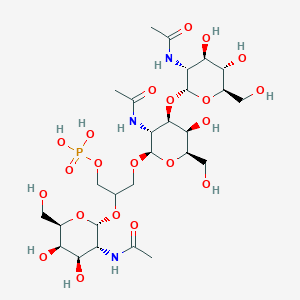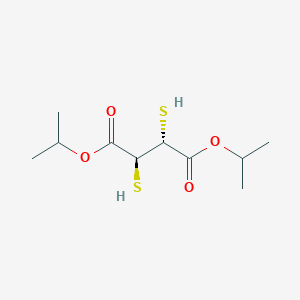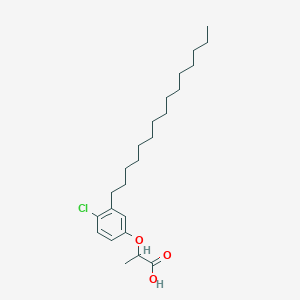
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid, also known as clofibric acid, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It belongs to the class of fibric acid derivatives, which are commonly used as lipid-lowering agents. Clofibric acid has been shown to have a variety of effects on the body, including its ability to regulate lipid metabolism, reduce inflammation, and modulate gene expression. In
Scientific Research Applications
Clofibric acid has been extensively studied for its pharmacological properties. It has been shown to have lipid-lowering effects by increasing the expression of lipoprotein lipase and reducing the production of very low-density lipoprotein. Clofibric acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Mechanism Of Action
Clofibric acid exerts its effects on the body by activating peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Clofibric acid specifically activates PPAR-alpha, which is predominantly expressed in the liver and plays a key role in lipid metabolism.
Biochemical And Physiological Effects
Clofibric acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce serum triglyceride levels, increase high-density lipoprotein cholesterol levels, and reduce low-density lipoprotein cholesterol levels. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments is that it has well-established pharmacological properties and has been extensively studied. This makes it a reliable tool for studying lipid metabolism and inflammation. One limitation of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is that it may have off-target effects on other pathways, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. One area of interest is its potential use as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is its potential use as a tool for studying the role of PPARs in lipid metabolism and inflammation. Additionally, further research is needed to better understand the potential off-target effects of 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid and how they may impact its use as a research tool.
Conclusion
In conclusion, 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is a chemical compound that has been extensively studied for its biological and pharmacological properties. It has been shown to have lipid-lowering and anti-inflammatory effects, and exerts its effects on the body by activating PPARs. While there are advantages and limitations to using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments, it remains a valuable tool for studying lipid metabolism and inflammation. Future research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid may lead to new therapeutic strategies for metabolic disorders and a better understanding of the role of PPARs in the body.
Synthesis Methods
Clofibric acid can be synthesized through a series of chemical reactions starting from 4-chloro-3-pentadecylphenol and 2-bromo propionic acid. The reaction involves the formation of an ester bond between the two compounds, followed by hydrolysis to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. The yield of this synthesis method is relatively high, making it a cost-effective way to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid for research purposes.
properties
CAS RN |
111254-00-3 |
|---|---|
Product Name |
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid |
Molecular Formula |
C24H39ClO3 |
Molecular Weight |
411 g/mol |
IUPAC Name |
2-(4-chloro-3-pentadecylphenoxy)propanoic acid |
InChI |
InChI=1S/C24H39ClO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)25)28-20(2)24(26)27/h17-20H,3-16H2,1-2H3,(H,26,27) |
InChI Key |
BXCGNVVWPJBXIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
synonyms |
2-(4-chloro-3-pentadecyl-phenoxy)propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
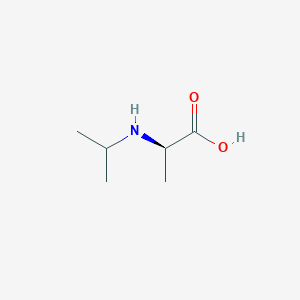
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
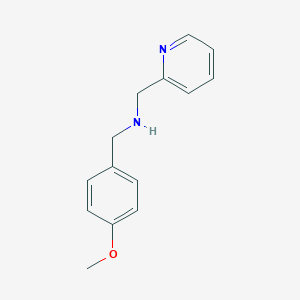
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
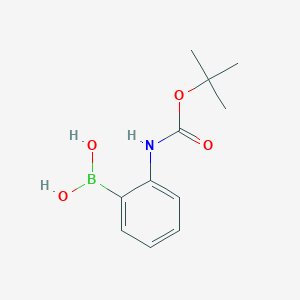
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
